molecular formula C42H44N4O6 B12112780 benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate

benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate

Cat. No.: B12112780
M. Wt: 700.8 g/mol
InChI Key: SMUAGCFGXUEABF-FOCLMDBBSA-N
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Description

Benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate is a complex organic compound that features multiple functional groups, including benzyl, oxo, anilino, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the benzyl group via benzylation reactions.
  • Coupling reactions to attach the anilino and oxo groups.
  • Final esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents.
  • Controlled reaction temperatures and pressures.
  • Use of catalysts to enhance reaction rates.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound may be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the materials science industry, this compound may be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate shares similarities with other benzylated pyrrolidine derivatives.
  • Compounds with similar structures may include other benzyl esters or pyrrolidine-based molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C42H44N4O6

Molecular Weight

700.8 g/mol

IUPAC Name

benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C42H44N4O6/c47-39(27-37-13-7-25-45(37)41(49)51-29-33-9-3-1-4-10-33)43-35-21-17-31(18-22-35)15-16-32-19-23-36(24-20-32)44-40(48)28-38-14-8-26-46(38)42(50)52-30-34-11-5-2-6-12-34/h1-6,9-12,15-24,37-38H,7-8,13-14,25-30H2,(H,43,47)(H,44,48)/b16-15+

InChI Key

SMUAGCFGXUEABF-FOCLMDBBSA-N

Isomeric SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)NC(=O)CC5CCCN5C(=O)OCC6=CC=CC=C6

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C=CC4=CC=C(C=C4)NC(=O)CC5CCCN5C(=O)OCC6=CC=CC=C6

Origin of Product

United States

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